N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFPJOMMTZZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromophenylamine with 3-(morpholinosulfonyl)benzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide exhibit selective inhibition of specific enzymes, which are critical in various biological pathways:
- NTPDases Inhibition : Studies have shown that sulfamoyl-benzamides can act as potent inhibitors of human NTPDases, with IC50 values in sub-micromolar concentrations. For instance, certain derivatives have demonstrated significant inhibitory effects on h-NTPDase1 and h-NTPDase2, suggesting potential applications in managing conditions related to purinergic signaling pathways .
- Cancer Therapeutics : The compound's structural characteristics may allow it to target cancer cell lines effectively. Analogous compounds have been reported to induce apoptosis in various cancer cells, including those from breast and pancreatic cancers. For example, analogs of benzamide derivatives have shown promising results in inhibiting tumor growth in vivo .
Antimicrobial Properties
Bromophenyl compounds are known for their antimicrobial activities. Research has suggested that this compound could exhibit similar properties, potentially serving as an antibacterial or antifungal agent due to its ability to disrupt microbial cell functions .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : This step involves coupling reactions that introduce the morpholinosulfonyl group onto the benzamide structure.
- Bromination : The introduction of the bromine atom at the 3-position on the phenyl ring is crucial for enhancing biological activity.
Optimization strategies often focus on modifying substituents to improve selectivity and potency against specific biological targets .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Case Study 1 : A study examining the interaction of similar sulfonamide derivatives with human cancer cell lines demonstrated that specific modifications could enhance cytotoxicity significantly. The presence of the morpholinosulfonyl group was noted to improve binding affinity to target enzymes involved in cancer progression .
- Case Study 2 : Research involving molecular docking simulations indicated that this compound could bind effectively to active sites of enzymes like h-NTPDases, leading to substantial inhibitory effects. Such findings underscore its potential as a lead compound for further pharmacological development .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Sulfamoyl Benzamide Derivatives
Key Structural Analogues:
- N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f): Structure: Differs in the aryl group (4-methoxyphenyl vs. 3-bromophenyl). Activity: Inhibits h-NTPDases2 with sub-micromolar IC₅₀ values (~0.5–1 µM), demonstrating the importance of the morpholinosulfonyl group for enzyme inhibition . Significance: The 4-methoxy substitution enhances solubility but may reduce steric hindrance compared to the bulkier 3-bromophenyl group.
- AK-7 (N-(3-Bromophenyl)-3-((hexahydro-1H-azepin-1-yl)sulfonyl)benzamide):
Table 1: Comparative Data for Sulfamoyl Benzamides
Comparison with Halogenated Benzamides
Key Compounds:
- 2-Bromo-N-(3-fluorophenyl)benzamide: Structure: Lacks the sulfonamide group but retains halogenated aryl groups. Activity: No direct activity data provided, but fluorophenyl groups are often used to enhance metabolic stability .
- 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide: Structure: Features a trifluoromethyl group and an amino substituent. Activity: Potential applications in receptor modulation due to electron-withdrawing CF₃ group, which may influence binding affinity .
Table 2: Halogenated Benzamide Derivatives
Comparison with Anticancer Benzamides
Key Compounds (from Eugenol Derivatives):
- Compound 6 (N-(3-bromophenyl)-triazolyl benzamide): Structure: Contains a triazole moiety instead of sulfonamide. The triazole group may improve pharmacokinetic properties .
Table 3: Anticancer Benzamide Derivatives
| Compound | Core Structure | Functional Group | Cancer Target | Source |
|---|---|---|---|---|
| Target Compound | Benzamide + sulfonamide | Morpholinosulfonyl | Undefined | - |
| Compound 6 (Eugenol derivative) | Benzamide + triazole | Triazole + 3-bromophenyl | MDA-MB-231 (breast cancer) |
Biological Activity
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H19BrN2O4S
- Structural Components :
- A bromophenyl group
- A morpholinosulfonyl moiety
- A benzamide core
These features contribute to its solubility and reactivity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways and cellular functions.
- Receptor Interaction : It can modulate receptor activity, influencing signal transduction pathways that regulate various physiological processes.
- Gene Expression Modulation : The compound may alter gene expression related to cell growth, differentiation, and apoptosis, contributing to its anticancer potential.
Anticancer Activity
This compound has shown promise in various studies as an anticancer agent. Research indicates that it exhibits cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Induces apoptosis via mitochondrial pathways |
| A549 (Lung) | 4.8 | Inhibits proliferation and induces cell cycle arrest |
| HCT-116 (Colorectal) | 6.1 | Alters gene expression related to apoptosis |
These findings suggest that the compound may be effective in targeting cancer cells through multiple mechanisms, including the induction of oxidative stress and modulation of apoptotic pathways.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), which plays a significant role in purinergic signaling:
These results demonstrate the compound's potential as a selective inhibitor of NTPDases, which are implicated in various pathological conditions, including cancer and inflammation.
Case Studies
- In Vivo Efficacy : In a murine model of colorectal cancer, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings regarding its cytotoxic effects.
- Synergistic Effects with Other Agents : A study exploring the combination of this compound with standard chemotherapy agents indicated enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies.
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide, and how can intermediates be characterized? this compound is typically synthesized via sequential substitution reactions. The benzamide core is functionalized through sulfonation using morpholine sulfonyl chloride, followed by coupling with 3-bromoaniline. Key intermediates are characterized via H/C NMR and high-resolution mass spectrometry (HRMS). Purity is assessed using HPLC with UV detection at 254 nm .
Advanced: How can continuous flow reactors and advanced purification techniques improve synthesis efficiency? Continuous flow reactors enhance reaction reproducibility and scalability by maintaining precise temperature and mixing conditions, reducing side reactions. For example, flow systems can optimize the sulfonation step, achieving >85% yield compared to 65% in batch reactors . Post-synthesis, preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) isolates the target compound with ≥98% purity.
Table 1: Comparison of Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 65% | 85% |
| Reaction Time | 12 h | 3 h |
| Purity (HPLC) | 92% | 98% |
Structural and Crystallographic Analysis
Basic: What spectroscopic methods are critical for confirming the structure of this compound? Key methods include:
- NMR : H NMR (DMSO-d6) shows peaks for the morpholinosulfonyl group (δ 3.5–3.7 ppm) and bromophenyl protons (δ 7.2–7.8 ppm).
- IR : Stretching frequencies confirm sulfonamide (1320 cm) and amide (1650 cm) groups .
Advanced: How does X-ray crystallography resolve ambiguities in stereoelectronic effects? Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion critical for understanding electronic interactions. For the related compound N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, SCXRD data (R factor = 0.033) showed a planar benzamide core with dihedral angles <10° between aromatic rings, indicating strong conjugation .
Biological Target Identification
Basic: What in vitro assays are used to screen for biological activity? Common assays include:
- Enzyme inhibition : Dose-response curves (IC) against autotaxin (ATX) or kinases.
- Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How are target deconvolution strategies applied when activity data is contradictory? Contradictory activity (e.g., high potency in enzyme assays but low cellular efficacy) may arise from poor membrane permeability. Strategies include:
- Proteome profiling : Chemoproteomics with immobilized compound analogs.
- Metabolomics : Tracking downstream pathway perturbations (e.g., lysophosphatidic acid levels for ATX inhibitors) .
Computational Modeling
Basic: How is molecular docking used to predict binding modes? Docking (AutoDock Vina) into ATP-binding pockets (e.g., PI3Kγ) identifies key interactions: the morpholinosulfonyl group forms hydrogen bonds with Lys833, while the bromophenyl moiety occupies a hydrophobic cleft .
Advanced: What advanced simulations resolve discrepancies between docking and experimental IC? Molecular dynamics (MD) simulations (100 ns, AMBER) assess binding stability. For example, a compound with strong docking scores but weak activity may show rapid ligand dissociation in MD due to solvent exposure of critical groups .
Solubility and Formulation Challenges
Basic: What solvents are suitable for in vitro testing? DMSO (stock solutions) is preferred, but aqueous solubility can be enhanced using cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin increases solubility to 1.2 mg/mL) .
Advanced: How do co-solvent strategies improve pharmacokinetics in animal models? Co-solvent systems (PEG 400/ethanol/saline, 10:10:80) achieve plasma concentrations >1 µM in mice after IV administration, with a half-life of 2.3 h .
Data Reproducibility
Basic: How can researchers ensure consistent biological activity data?
- Use standardized cell lines (e.g., ATCC-validated HeLa).
- Include positive controls (e.g., staurosporine for kinase assays).
Advanced: What statistical methods resolve contradictions in dose-response studies?
- Bootstrap analysis : Generates 95% confidence intervals for IC values.
- Hill slope adjustments : Differentiate allosteric vs. competitive inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
